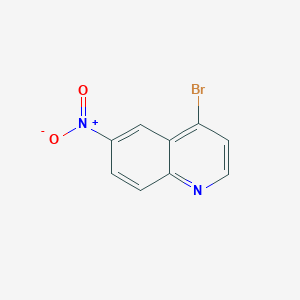

4-Bromo-6-nitroquinoline

Vue d'ensemble

Description

4-Bromo-6-nitroquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds, which can be useful for understanding the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring through various methods such as the Skraup synthesis, Friedländer synthesis, and the Knorr synthesis. For instance, the Knorr synthesis is a classical method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization . Similarly, the Friedländer synthesis is another approach that has been used to incorporate bromoquinoline into novel chelating ligands . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline ring, such as bromo and nitro groups, can significantly influence the electronic properties of the molecule. For example, the presence of a nitro group is known to be electron-withdrawing, which can affect the reactivity of the compound . The molecular structure of this compound would include these substituents, which could be confirmed by spectroscopic methods such as NMR, as demonstrated in the synthesis of related compounds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclocondensations, and reactions with carbene intermediates. For example, polymer-bound precursors have been used for the solid-phase synthesis of dihydroquinazoline derivatives, involving nucleophilic displacement followed by reduction and cyclocondensation . Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene has been used to synthesize dihydroisoquinolines . These types of reactions could be relevant for the functionalization of this compound or for its transformation into other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline ring. Bromo and nitro groups are likely to increase the density and polarity of the molecule, which can affect its solubility in organic solvents and its interaction with biological targets. The synthesis and characterization of similar compounds, such as 6-bromoquinoline, provide insights into the optimization of reaction conditions and the effects of different substituents on the yield and properties of the final product .

Applications De Recherche Scientifique

Synthesis of PI3K/mTOR Inhibitors

4-Bromo-6-nitroquinoline is an important intermediate in the synthesis of PI3K/mTOR inhibitors. It is synthesized through a multi-step process involving nitration, chlorination, alkylation, reduction, and substitution, and is a key component for the synthesis of quinoline inhibitors (Lei et al., 2015).

Application in Skraup-Type Synthesis

This compound is used in the Skraup-type synthesis of 3-bromoquinolin-6-ols. 4-Nitro- and 4-methoxyanilines are transformed into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which are then further converted into 3-bromoquinolin-6-ols, potentially carrying additional substituents (Lamberth et al., 2014).

Biological Evaluation as Anticancer Agents

Quinoline derivatives like 6-Bromo-5-nitroquinoline have been tested for biological activity against various cancer cell lines, showing significant antiproliferative activity. These compounds demonstrate potential for use in new anticancer drug development (Köprülü et al., 2018).

Potential Prodrug Systems for Reductive Activation

Novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems for bioreductive activation. These compounds are important for understanding the mechanism of drug activation and targeting in cancer therapy (Couch et al., 2008).

Reinvestigation of Reaction with Enamines

The reaction of 3-bromo-4-nitroquinoline 1-oxide with various enamines has been reinvestigated, providing insights into the multistep ionic process involved in these reactions. This research aids in understanding the complex chemical interactions and transformations in organic chemistry (Hamana et al., 1990).

Photolabile Protecting Groups for Carboxylic Acids

8-Bromo-7-hydroxyquinoline, a brominated hydroxyquinoline, is used as a photolabile protecting group for carboxylic acids. It shows greater efficiency than other esters and has potential applications in biochemistry and molecular biology (Fedoryak et al., 2002).

Novel Chelating Ligands Incorporation

6-Bromoquinoline derivatives have been synthesized via the Friedländer condensation, producing bidentate and tridentate derivatives. These compounds have applications in the field of coordination chemistry and molecular design (Hu et al., 2003).

Cytotoxic and Genotoxic Effects of Quinazolines

Substituted 4-anilinoquinazolines have been studied for their cytotoxic and genotoxic effects, showing potential as anticancer agents. These studies contribute to the development of new therapeutic agents (Jantová et al., 2001).

Synthesis of Fused Quinolines

The synthesis of 2,3-fused quinolines from 3-substituted quinoline 1-oxides has been explored, contributing to the synthesis of complex heterocyclic compounds (Miura et al., 1992).

Safety and Hazards

The safety data sheet for 4-Bromo-6-nitroquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Orientations Futures

Quinoline and its derivatives, including 4-Bromo-6-nitroquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there is a growing interest in developing greener and more sustainable chemical processes for their synthesis . Future research may focus on improving the synthesis protocols and exploring new applications of these compounds .

Mécanisme D'action

Target of Action

Quinoline and its derivatives, to which 4-bromo-6-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Quinoline derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (25305 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .

Result of Action

It has been reported that 6-bromo-5-nitroquinoline, a related compound, exhibits high anti-proliferative, cytotoxic, and apoptotic effects on several cancer-cell lines . This suggests that this compound may have similar effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-Bromo-6-nitroquinoline are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine and nitro groups present in the compound .

Cellular Effects

Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with and any effects on its localization or accumulation .

Propriétés

IUPAC Name |

4-bromo-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEQWWQAYPZCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699242 | |

| Record name | 4-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860195-53-5 | |

| Record name | 4-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)